Cas no 2096341-86-3 (3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester)

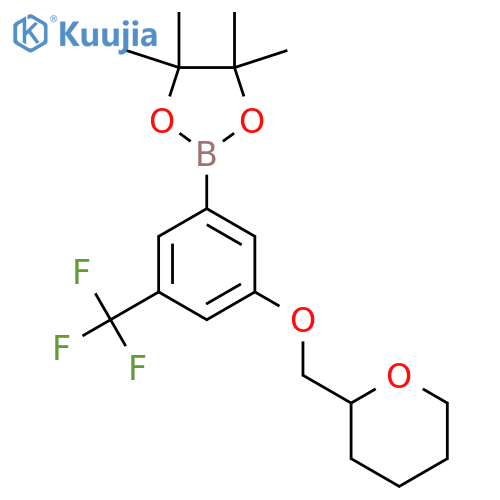

2096341-86-3 structure

商品名:3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester

CAS番号:2096341-86-3

MF:C19H26BF3O4

メガワット:386.21355676651

MDL:MFCD18434455

CID:4638294

3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

-

- 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester

- WID34186

- 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)methoxy)-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

- 4,4,5,5-tetramethyl-2-[3-(oxan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

-

- MDL: MFCD18434455

- インチ: 1S/C19H26BF3O4/c1-17(2)18(3,4)27-20(26-17)14-9-13(19(21,22)23)10-16(11-14)25-12-15-7-5-6-8-24-15/h9-11,15H,5-8,12H2,1-4H3

- InChIKey: BMZHYBAXJQFTLD-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C=C(B2OC(C)(C)C(C)(C)O2)C=1)OCC1CCCCO1)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 496

- トポロジー分子極性表面積: 36.9

3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM557711-1g |

4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2h-pyran-2-yl)methoxy)-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane |

2096341-86-3 | 95%+ | 1g |

$258 | 2023-01-19 | |

| abcr | AB311564-1g |

3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester, 96%; . |

2096341-86-3 | 96% | 1g |

€314.00 | 2025-02-20 | |

| Ambeed | A742328-1g |

3-(TEtrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester |

2096341-86-3 | 96% | 1g |

$88.0 | 2024-04-21 | |

| A2B Chem LLC | AX54821-1g |

3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester |

2096341-86-3 | 96% | 1g |

$187.00 | 2024-04-20 | |

| abcr | AB311564-1 g |

3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester, 96%; . |

2096341-86-3 | 96% | 1 g |

€314.00 | 2023-07-19 | |

| A2B Chem LLC | AX54821-5g |

3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester |

2096341-86-3 | 96% | 5g |

$532.00 | 2024-04-20 |

3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

4. Water

2096341-86-3 (3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2096341-86-3)3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester

清らかである:99%

はかる:1g

価格 ($):186.0